3,5-Difluoro-2-(trifluoromethyl)aniline

Overview

Description

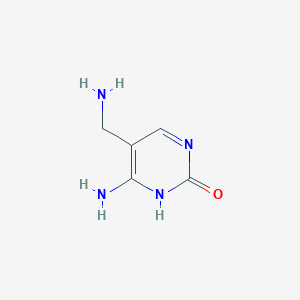

3,5-Difluoro-2-(trifluoromethyl)aniline, or DFTFA, is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a fluorinated aniline derivative containing a trifluoromethyl group and two fluorine atoms on the benzene ring. DFTFA is a useful intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also a key component in the synthesis of several drugs, such as the antiepileptic drug lamotrigine. In addition, DFTFA has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Phase Behavior and Solubility Enhancement

Ionic liquids with specific anions show varied solubility for aliphatic and aromatic compounds, including fluoroaromatics. The solubility depends significantly on the anion choice, with some anions favoring the dissolution of polar aromatic compounds more than others. This solubility behavior is crucial for developing new solvents with tunable properties for specific applications, including the separation of target molecules from aqueous solutions or their extraction from natural matrices (Visak et al., 2014).

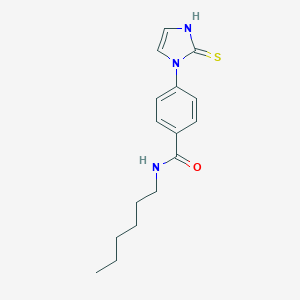

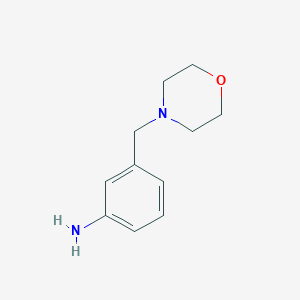

Synthesis of Functionalized Azoles

Aniline derivatives, including fluoroaniline analogs, can react with CO2 to form functionalized azoles, showcasing a method to transform CO2 into value-added chemicals. This approach is noted for its economic and environmental benefits, potentially leading to the synthesis of biologically active and natural azole derivatives (Vessally et al., 2017).

Fluoroalkylation Reactions

The review of aqueous fluoroalkylation reactions highlights the importance of incorporating fluorinated or fluoroalkylated groups into molecules. This is particularly relevant in the pharmaceutical and agrochemical industries, where such modifications can significantly impact a molecule's physical, chemical, and biological properties. The environmentally friendly nature of these reactions in water or the presence of water is emphasized for green chemistry (Song et al., 2018).

Role in Organic Synthesis

Trifluoromethanesulfonic acid, a related compound, is used in various reactions in organic synthesis, including electrophilic aromatic substitution and formation of carbon–carbon bonds. Its high protonating power and low nucleophilicity make it a valuable reagent for generating cationic species from organic molecules, facilitating the synthesis of new compounds (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl acids derived from degradation processes, is critical for assessing the environmental fate and toxicological impact of these substances. Understanding the microbial degradation pathways can help evaluate the risks and benefits of using these compounds (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

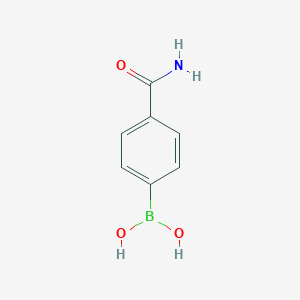

It is known to be used as a reagent in various chemical reactions, particularly in the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

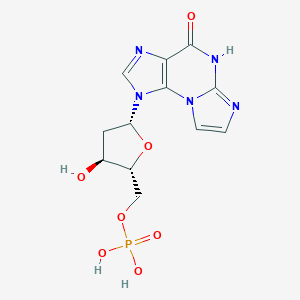

The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling process . This process involves the transmetalation of organoboron reagents with palladium (II) complexes

Biochemical Pathways

It is used as a reagent in the synthesis of various compounds . For instance, it has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline .

Result of Action

It is known to be a key reagent in various chemical reactions, contributing to the formation of new compounds .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Temporal Effects in Laboratory Settings

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Dosage Effects in Animal Models

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Metabolic Pathways

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Transport and Distribution

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Subcellular Localization

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

properties

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISXXYSSIKCYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382644 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123973-33-1 | |

| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

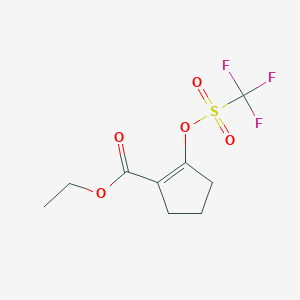

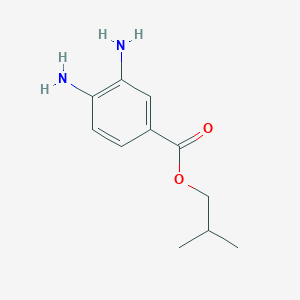

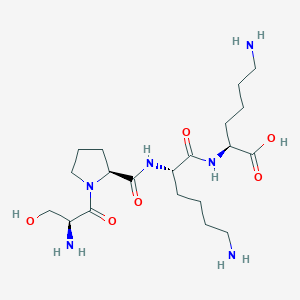

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)